Cy3 NHS Ester: A Comprehensive Technical Guide for Researchers
Cy3 NHS Ester: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3 NHS ester (Cyanine3 N-hydroxysuccinimidyl ester) is a bright, orange-fluorescent dye widely utilized in the life sciences for fluorescently labeling a variety of biomolecules.[1][2] As a member of the cyanine (B1664457) dye family, Cy3 offers excellent photostability and a high extinction coefficient, making it a robust tool for numerous applications.[3][4] This technical guide provides an in-depth overview of Cy3 NHS ester, its chemical properties, detailed experimental protocols for its use, and its diverse applications in biological research.
The reactivity of the N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient covalent labeling of primary amines (-NH2) on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[1][5] This reaction forms a stable amide bond, ensuring a permanent fluorescent tag on the molecule of interest.[5] The resulting Cy3-labeled conjugates are instrumental in a wide array of research techniques, including immunofluorescence, fluorescence in situ hybridization (FISH), Förster resonance energy transfer (FRET), and flow cytometry.[5][6][7]
Core Properties and Data Presentation
Cy3 NHS ester exhibits distinct spectral properties that make it compatible with common fluorescence microscopy and instrumentation. It is typically excited by laser lines around 532 nm or 555 nm and can be visualized using standard TRITC (tetramethylrhodamine) filter sets.[2][7] The dye's fluorescence is notably stable across a pH range of 4 to 10.[2]
For clarity and ease of comparison, the key quantitative data for Cy3 NHS ester are summarized in the table below.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 550 - 555 nm | [3][5][7] |
| Maximum Emission Wavelength (λem) | 569 - 572 nm | [1][2][7] |
| Molar Extinction Coefficient | ~150,000 cm-1M-1 | [2][8] |
| Fluorescence Quantum Yield | ~0.31 | [8] |
| Molecular Weight | Varies by counter-ion and sulfonation, typically ~590.15 g/mol (non-sulfonated) to ~829.03 g/mol (sulfonated) | [1][8][9] |
| Recommended Storage | -20°C, desiccated and protected from light | [2][5][10] |
| Solubility | Soluble in organic solvents (DMSO, DMF); sulfonated versions are water-soluble | [3][5][11] |
Chemical Reaction and Labeling Mechanism
The fundamental principle behind the use of Cy3 NHS ester is the chemical reaction between the NHS ester group and a primary amine. This reaction, known as acylation, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient under neutral to slightly alkaline conditions (pH 8.0-9.0).[5][12]
Below is a diagram illustrating the reaction between Cy3 NHS ester and a primary amine-containing biomolecule.
Experimental Protocols
The following sections provide a detailed methodology for labeling proteins with Cy3 NHS ester, followed by the purification of the resulting conjugate.
Protein Labeling with Cy3 NHS Ester
This protocol is a generalized procedure and may require optimization for specific proteins.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Cy3 NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.0
-
Reaction tubes
-
Shaker or rotator
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer such as phosphate-buffered saline (PBS).[9][13] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and should be avoided.[9]
-
If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[1][9]
-
-
Dye Preparation:
-
Allow the vial of Cy3 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9][10] This solution should be prepared fresh for each labeling reaction as the NHS ester is susceptible to hydrolysis.[14]
-
-
Labeling Reaction:
-
A molar ratio of dye to protein between 10:1 and 20:1 is often a good starting point for optimization.[9]
-
Slowly add the calculated volume of the Cy3 NHS ester stock solution to the protein solution while gently vortexing or stirring.[14]
-
Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.[4][10]
-
Purification of the Labeled Protein
Purification is a critical step to remove unconjugated dye, which can interfere with downstream applications and lead to inaccurate quantification.[15][16]
Method 1: Size-Exclusion Chromatography (e.g., Sephadex G-25)
This method separates the larger labeled protein from the smaller, free dye molecules.[10][16]
Materials:
-
Sephadex G-25 or equivalent desalting column
-
Elution buffer (e.g., PBS)
-
Collection tubes
Procedure:
-
Equilibrate the desalting column with the elution buffer according to the manufacturer's instructions.
-
Carefully load the reaction mixture onto the center of the column bed.
-
Elute the labeled protein with the elution buffer. The colored, labeled protein will elute first, while the free dye will be retained on the column and elute later.
-
Collect the fractions containing the purified conjugate.
Method 2: Dialysis
This technique is suitable for larger sample volumes.[16]
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)
-
Large volume of cold (4°C) dialysis buffer (e.g., PBS)
-
Stir plate and stir bar
Procedure:
-
Load the reaction mixture into the dialysis tubing or cassette.
-
Place the sealed tubing/cassette in a beaker with a large volume of cold dialysis buffer (at least 200 times the sample volume).[16]
-
Stir the buffer gently at 4°C for 2-4 hours.
-
Change the dialysis buffer at least three times, including one overnight dialysis, to ensure complete removal of the free dye.[16]
-
Recover the purified, labeled protein from the dialysis tubing/cassette.
Experimental Workflow
The following diagram outlines the general workflow for protein labeling and purification.
Diverse Applications in Research
Cy3-labeled biomolecules are employed in a multitude of research applications due to their bright and stable fluorescence.
-
Immunofluorescence (IF) and Immunohistochemistry (IHC): Cy3-conjugated secondary antibodies are widely used to detect and visualize specific proteins in cells and tissues.[1][7]
-
Fluorescence In Situ Hybridization (FISH): Cy3-labeled oligonucleotide probes enable the detection and localization of specific DNA or RNA sequences within cells.[1][7]
-
Flow Cytometry: The bright fluorescence of Cy3 makes it suitable for labeling cells and antibodies for analysis by flow cytometry.[1][4]
-
Förster Resonance Energy Transfer (FRET): Cy3 is often used as an acceptor fluorophore in FRET-based assays to study molecular interactions and conformational changes.[5][15]
-
Microscopy and Cellular Imaging: The photostability of Cy3 allows for prolonged imaging experiments to track the localization and dynamics of labeled molecules in living or fixed cells.[1]
-
Biosensors: Cy3-labeled molecules can be incorporated into biosensors for the detection of various analytes, including proteins and nucleic acids.[6][17]
Conclusion
Cy3 NHS ester is a versatile and reliable tool for fluorescently labeling biomolecules. Its bright, photostable fluorescence, coupled with a straightforward and efficient conjugation chemistry, has made it a staple in molecular and cellular biology research. By following the detailed protocols and understanding the core properties outlined in this guide, researchers can effectively utilize Cy3 NHS ester to advance their scientific investigations.
References
- 1. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. goldbio.com [goldbio.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Structure and properties of CY3-NHS Cyanine3-active ester - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 8. ibiantech.com [ibiantech.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. apexbt.com [apexbt.com]
- 12. interchim.fr [interchim.fr]
- 13. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 14. genecopoeia.com [genecopoeia.com]
- 15. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Application of CY3-NHS to biosensors Cyanine3-activated ester Detection of concentrations and changes in - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
